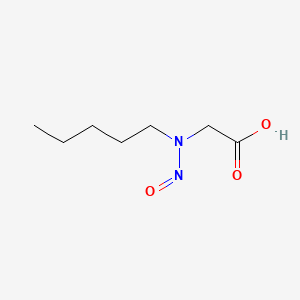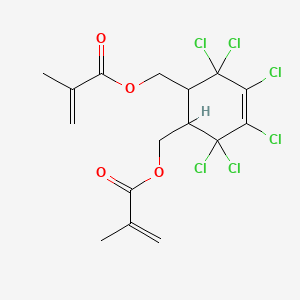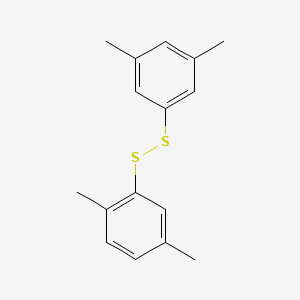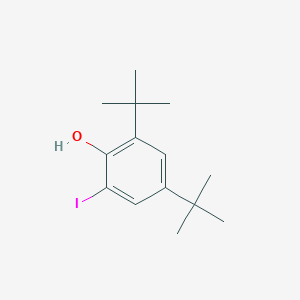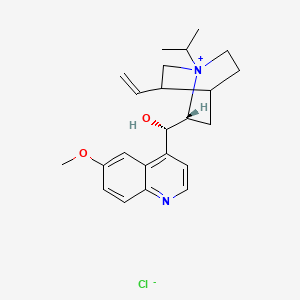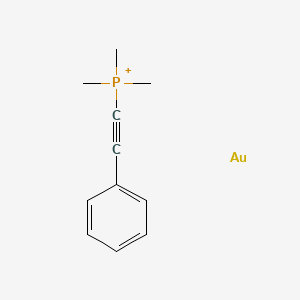
Gold;trimethyl(2-phenylethynyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;trimethyl(2-phenylethynyl)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a gold atom bonded to a trimethylphosphine group and a 2-phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;trimethyl(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor with trimethylphosphine and 2-phenylethynyl reagents. One common method involves the use of gold chloride (AuCl) as the gold precursor, which reacts with trimethylphosphine (PMe3) and phenylacetylene (C6H5C≡CH) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Gold;trimethyl(2-phenylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(III) complexes back to gold(I) or gold(0) states.
Substitution: The trimethylphosphine or 2-phenylethynyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species. Substitution reactions can result in the formation of new organophosphorus compounds with different ligands.
Scientific Research Applications
Gold;trimethyl(2-phenylethynyl)phosphanium has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological processes involving gold interactions with biomolecules.
Mechanism of Action
The mechanism of action of gold;trimethyl(2-phenylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold atom can form coordination bonds with various ligands, altering the electronic properties of the compound and enabling it to participate in catalytic cycles. In medicinal applications, the compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Gold;trimethylphosphine: Similar in structure but lacks the 2-phenylethynyl group.
Gold;triphenylphosphine: Contains a triphenylphosphine ligand instead of trimethylphosphine.
Gold;ethynylphosphine: Contains an ethynyl group but lacks the phenyl substitution.
Uniqueness
Gold;trimethyl(2-phenylethynyl)phosphanium is unique due to the presence of both the trimethylphosphine and 2-phenylethynyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
89989-62-8 |
|---|---|
Molecular Formula |
C11H14AuP+ |
Molecular Weight |
374.17 g/mol |
IUPAC Name |
gold;trimethyl(2-phenylethynyl)phosphanium |
InChI |
InChI=1S/C11H14P.Au/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,1-3H3;/q+1; |
InChI Key |
KEVOGPYRNQRBSG-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C)C#CC1=CC=CC=C1.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


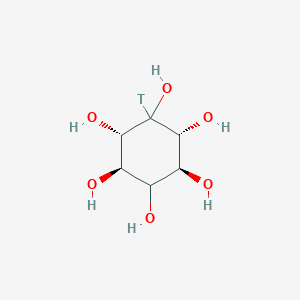

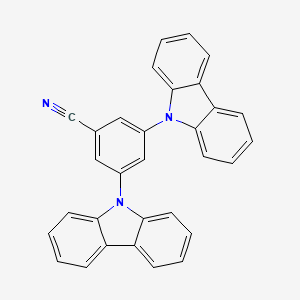

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
